5-Ethylcyclohexane-1,3-dione

Catalog No.
S3320050
CAS No.
57641-76-6
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethylcyclohexane-1,3-dione

CAS Number

57641-76-6

Product Name

5-Ethylcyclohexane-1,3-dione

IUPAC Name

5-ethylcyclohexane-1,3-dione

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H12O2/c1-2-6-3-7(9)5-8(10)4-6/h6H,2-5H2,1H3

InChI Key

PHWQECLFSRTDNA-UHFFFAOYSA-N

SMILES

CCC1CC(=O)CC(=O)C1

Canonical SMILES

CCC1CC(=O)CC(=O)C1.O

5-Ethylcyclohexane-1,3-dione (CAS 57641-76-6) is a highly versatile cyclic 1,3-diketone building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), agrochemicals, and complex natural product analogs [1]. Characterized by its 1,3-dione core and a single ethyl substituent at the C5 position, the compound exists in a tautomeric equilibrium between its keto and enol forms [1]. In industrial procurement, it is primarily valued for its unique balance of lipophilicity and steric hindrance, serving as a critical precursor for NLRP3 inflammasome inhibitors, stereodefined 1,3-cyclohexanediols, and substituted benzofuran derivatives [2]. Often supplied as a hemihydrate, its distinct physicochemical profile—specifically its high solubility and low melting point of 58–60 °C—makes it a preferred intermediate for both batch and continuous flow organic synthesis workflows .

Substituting 5-ethylcyclohexane-1,3-dione with more common in-class alternatives like 5-methyl-1,3-cyclohexanedione or dimedone (5,5-dimethyl-1,3-cyclohexanedione) frequently compromises both processability and final product efficacy [1]. Dimedone, while cheap and widely available, features a gem-dimethyl group that completely blocks the C5 position, preventing any downstream functionalization at that site and drastically increasing the melting point, which complicates liquid-phase processing . Conversely, the 5-methyl analog lacks sufficient lipophilicity to effectively target hydrophobic binding pockets in modern drug design[2]. Furthermore, the specific steric bulk of the ethyl group is often required to direct facial selectivity during asymmetric reductions or to control regioselectivity in cyclization reactions [3]. Replacing the ethyl variant with a smaller or bulkier analog typically results in off-target isomers, reduced API membrane permeability, or complete synthetic failure in targeted benzofuran and spirocyclic pathways [1].

Enhanced Lipophilicity for API Hydrophobic Pocket Targeting

When selecting a diketone precursor for lipophilic API domains, 5-ethylcyclohexane-1,3-dione offers a computed LogP of approximately 1.27, which is significantly higher than both 5-methyl-1,3-cyclohexanedione (LogP ~0.40) and unsubstituted 1,3-cyclohexanedione (LogP ~0.09 to 0.46) [1]. This nearly 1-log-unit increase provides a massive advantage in drug design, allowing chemists to build necessary hydrophobicity directly into the core scaffold without resorting to late-stage alkylation [2].

Evidence DimensionComputed Partition Coefficient (LogP)
Target Compound DataLogP = 1.27
Comparator Or Baseline5-Methyl-1,3-cyclohexanedione (LogP = 0.40)
Quantified Difference+0.87 LogP units
ConditionsStandard computed LogP values for precursor selection

The higher lipophilicity directly translates to improved membrane permeability and stronger hydrophobic pocket binding in downstream APIs, such as NLRP3 inhibitors.

Superior Thermal Processability for Liquid-Phase Manufacturing

Thermal processability is a major differentiator in industrial scale-up. 5-Ethylcyclohexane-1,3-dione, often handled as a hemihydrate, exhibits a melting point of 58–60 °C. In stark contrast, the industry-standard comparator dimedone (5,5-dimethyl-1,3-cyclohexanedione) melts at 146–148 °C, and the 5-methyl analog melts at 126–131 °C. This drastic reduction in melting point makes the ethyl derivative far more soluble in non-polar solvents and significantly easier to process in continuous flow reactors .

Evidence DimensionMelting Point
Target Compound Data58–60 °C
Comparator Or BaselineDimedone (146–148 °C)
Quantified Difference~88 °C lower melting point
ConditionsStandard atmospheric pressure handling

The significantly lower melting point prevents line-clogging in continuous flow reactors and drastically improves solubility in organic solvents during large-scale synthesis.

Steric Direction in Regioselective Benzofuran Synthesis

In the synthesis of complex heterocycles like benzofurans, the choice of C5 substitution dictates synthetic viability. Using 5-ethylcyclohexane-1,3-dione provides a single alkyl group that directs regioselectivity while retaining one reactive C5 proton [1]. Dimedone, featuring a gem-dimethyl group, completely blocks the C5 position, prohibiting any further functionalization at that site . Patent literature demonstrates that substituting dimedone with the 5-ethyl variant is mandatory to successfully yield mono-alkylated evodone analogs for specialized repellent applications [1].

Evidence DimensionC5 Substitution and Proton Availability
Target Compound DataMono-ethyl substitution (1 reactive C5 proton)
Comparator Or BaselineDimedone (Gem-dimethyl substitution, 0 C5 protons)
Quantified DifferenceEnables mono-alkylated derivative synthesis whereas dimedone structurally prohibits C5 functionalization.
ConditionsCondensation and cyclization pathways for benzofuran derivatives

Procuring the 5-ethyl variant is mandatory when the synthetic route requires both asymmetric steric bulk for regiocontrol and an available C5 proton for subsequent chemical transformations.

Synthesis of NLRP3 Inflammasome Inhibitors

Due to its optimized LogP profile, 5-ethylcyclohexane-1,3-dione is specifically procured as a core building block for novel NLRP3 inhibitors. The ethyl group provides the exact steric and lipophilic parameters required to fit the target protein's hydrophobic pocket, outperforming methyl-substituted precursors in final drug efficacy [1].

Production of Evodone-Analog Insect Repellents

In the synthesis of 3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one derivatives (evodone analogs), this compound is selected over dimedone. The mono-ethyl substitution directs the cyclization correctly while allowing the synthesis of highly specific, patent-protected repellent formulations that cannot be accessed using gem-dimethyl precursors [2].

Stereoselective Synthesis of 1,3-Cyclohexanediols

The compound is utilized as a substrate in catalytic reductions to produce cis-enriched 5-ethyl-1,3-cyclohexanediols. The ethyl group acts as a steric directing handle during borohydride/aluminum chloride reduction, making it a crucial intermediate for complex stereodefined pharmaceutical backbones [3].

XLogP3

1

Dates

Last modified: 08-19-2023

Explore Compound Types